![molecular formula C14H10ClNO2S B2925257 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 924643-46-9](/img/structure/B2925257.png)
4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a type of pyrrole, which is a nitrogen-containing heterocyclic compound . Pyrrole and its analogs are known to be biologically active and can be found in many natural products . They are considered as a potential source of biologically active compounds .
Synthesis Analysis
The synthesis of pyrroles can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of pyrrole compounds can be modified by substituting different groups at various positions on the pyrrole ring. For example, a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were found to be responsible for the activity on the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds can undergo various chemical reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the molecular formula of a similar compound, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, is CHNO with an average mass of 151.120 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
A range of research has explored the synthesis and derivative formation of compounds related to 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. For instance:
- Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids, indicating the potential for creating various derivatives from this compound New 4H-thieno[3,2-b]pyrrole-5-carboxamides.
- The research by Torosyan et al. (2020) involved acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides, further illustrating the versatility in functionalizing these compounds 4H-Thieno[3,2-b]pyrrole-5-carbohydrazides and Their Derivatives.
Chemical Properties and Reactions
Understanding the chemical properties and reactions of these compounds is crucial for their application in scientific research:
- Grozav et al. (2019) discussed the formation of 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids, highlighting the reactivity of similar thienopyrrole structures under various conditions Synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids.
- Ilyin et al. (2007) created heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole, showcasing the potential for these compounds in combinatorial chemistry and drug discovery Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety.
Applications in Organic Synthesis
The potential applications of these compounds in organic synthesis are significant:
- Yarovenko et al. (2003) studied the influence of catalysts and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, revealing insights into the reactivity of these compounds in organic synthesis Regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Photochemical and Electronic Applications
Some research indicates potential photochemical and electronic applications:
- Krayushkin et al. (2002) synthesized thienopyrrole-based photochromes, pointing towards applications in photochemistry and material science Synthesis of photochromic 1,2-dihetarylethene using regioselective acylation of thienopyrroles.
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may have similar effects at the molecular and cellular levels.
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of pyrrole compounds could involve exploring their therapeutic potential against various diseases or disorders due to their diverse biological activities . Additionally, new synthetic methods could be developed to synthesize pyrrole compounds with improved properties .
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDGTWQCKOKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)SC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

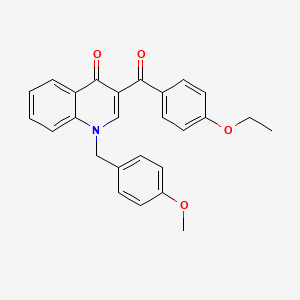
![ethyl 3-(4-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2925175.png)
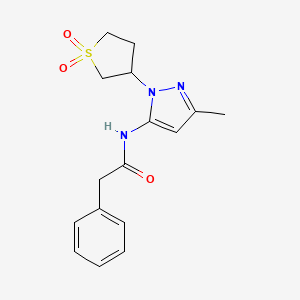
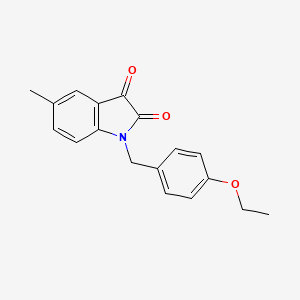

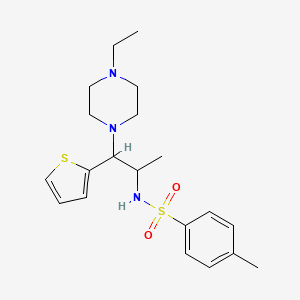

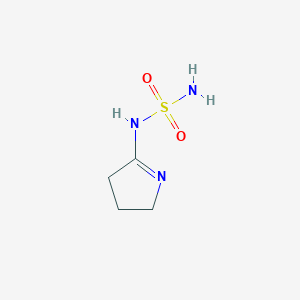
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

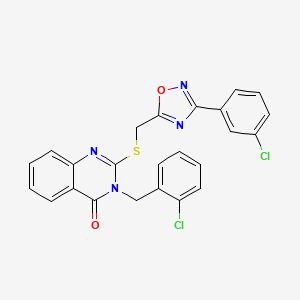

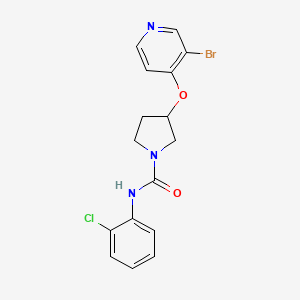
![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)